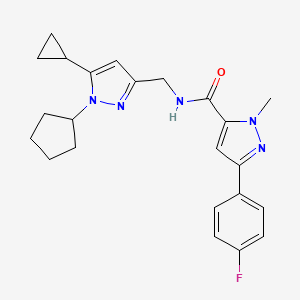

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Introduction to Acetyl-CoA Carboxylase Inhibition Strategies

Biochemical Significance of Acetyl-CoA Carboxylase Isoforms in Metabolic Regulation

Acetyl-CoA carboxylase catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, a rate-limiting step in fatty acid synthesis and a regulatory node for mitochondrial fatty acid oxidation. Mammals express two isoforms: acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2). ACC1 is predominantly localized in lipogenic tissues such as the liver and adipose, where it directs carbon flux toward fatty acid synthesis by producing malonyl-CoA for fatty acid synthase. In contrast, ACC2 is enriched in oxidative tissues like skeletal muscle and heart, where its malonyl-CoA output inhibits carnitine palmitoyltransferase-1 (CPT-1), thereby regulating fatty acid entry into mitochondria for β-oxidation.

The isoforms share 75% sequence homology but differ in their N-terminal domains, which dictate subcellular localization and functional specialization. ACC1 is cytosolic and associates with fatty acid synthase in multienzyme complexes, while ACC2 anchors to the mitochondrial outer membrane via its unique N-terminal sequence. Phosphorylation by AMP-activated protein kinase (AMPK) at conserved serine residues (Ser79 in ACC1, Ser212 in ACC2) inactivates both isoforms, linking energy status to lipid metabolism. Genetic studies in knock-in mice demonstrate that ACC phosphorylation is essential for maintaining insulin sensitivity and mediating the metabolic effects of therapeutics like metformin.

| Feature | Acetyl-CoA Carboxylase 1 (ACC1) | Acetyl-CoA Carboxylase 2 (ACC2) |

|---|---|---|

| Primary Function | Fatty acid synthesis in lipogenic tissues | Regulation of fatty acid oxidation |

| Subcellular Localization | Cytosol | Mitochondrial outer membrane |

| Regulatory Phosphorylation Site | Ser79 | Ser212 |

| Key Metabolic Role | Supplies malonyl-CoA for FASN | Inhibits CPT-1 to limit mitochondrial β-oxidation |

The duality of ACC isoforms in lipid metabolism positions them as attractive targets for metabolic disorders. Inhibiting ACC1 reduces de novo lipogenesis, while ACC2 inhibition enhances fatty acid oxidation, collectively ameliorating hepatic steatosis and insulin resistance. However, isoform-specific targeting remains challenging due to structural similarities in their catalytic domains.

Structural Basis for Pyrazole-Based Inhibitor Design

Pyrazole derivatives have emerged as potent acetyl-CoA carboxylase inhibitors due to their ability to mimic transition-state intermediates and engage critical residues in the carboxyltransferase (CT) active site. The compound N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exemplifies a rationally designed inhibitor incorporating structural features that optimize binding affinity and selectivity.

Core Pyrazole Scaffold and Substitution Patterns

The pyrazole ring serves as a rigid scaffold that positions functional groups for interactions with the CT domain. X-ray crystallography of ACC-inhibitor complexes reveals that the CT active site accommodates planar heterocycles through π-stacking with Phe1849 and hydrophobic interactions with Ile1735 and Ala1627. In the target compound, the 1-methyl and 3-(4-fluorophenyl) substituents on the pyrazole core enhance hydrophobic contacts with these residues, while the fluorophenyl group introduces electron-withdrawing effects that stabilize the inhibitor-enzyme complex.

Role of Cyclopentyl and Cyclopropyl Moieties

The 1-cyclopentyl and 5-cyclopropyl groups on the second pyrazole ring introduce steric bulk that restricts conformational flexibility, ensuring optimal orientation within the CT active site. Molecular dynamics simulations of analogous inhibitors demonstrate that cyclopropane’s strained ring system induces van der Waals interactions with Val1962 and Leu1703, residues critical for substrate recognition. These substituents also mitigate off-target effects by exploiting size differences between ACC isoforms’ active sites.

Carboxamide Linker and Hydrogen-Bonding Network

The carboxamide bridge connecting the two pyrazole rings forms hydrogen bonds with the backbone amides of Ala1627 and Gly1701, key components of the CT domain’s oxyanion hole. This interaction mimics the enolate intermediate of the carboxylation reaction, effectively competing with acetyl-CoA for binding. Additionally, the carboxamide’s carbonyl oxygen engages in water-mediated hydrogen bonds with Asp1700, further stabilizing the inhibitor-enzyme complex.

| Structural Feature | Interaction with ACC CT Domain | Functional Implication |

|---|---|---|

| 4-Fluorophenyl Group | Hydrophobic packing with Phe1849 and Ile1735 | Enhances binding affinity and selectivity |

| Cyclopropyl Substituent | Van der Waals contacts with Val1962 | Optimizes steric complementarity |

| Carboxamide Linker | Hydrogen bonds with Ala1627 and Gly1701 | Mimics transition-state enolate |

| Methyl Group at N1 | Shields pyrazole core from metabolic oxidation | Improves pharmacokinetic stability |

These design principles are corroborated by studies on herbicidal ACC inhibitors like haloxyfop and pinoxaden, which share analogous binding modes despite differing chemical structures. For instance, pinoxaden’s tetracyclic system occupies a similar niche as the cyclopentyl-cyclopropyl pyrazole moiety, underscoring the conserved nature of ACC’s inhibitor-binding pocket.

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN5O/c1-28-22(13-20(27-28)15-8-10-17(24)11-9-15)23(30)25-14-18-12-21(16-6-7-16)29(26-18)19-4-2-3-5-19/h8-13,16,19H,2-7,14H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTKPOPDDXMEDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NN(C(=C3)C4CC4)C5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole core through a cyclization reaction. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of Cyclopentyl and Cyclopropyl Groups: The cyclopentyl and cyclopropyl groups are introduced through alkylation reactions. These reactions typically require strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole ring, followed by the addition of the appropriate alkyl halides.

Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step involves the reaction of the pyrazole derivative with a fluorobenzene derivative in the presence of a strong base.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and cyclopropyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can occur at the pyrazole ring or the carboxamide group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or organic solvents, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

Oxidation: Formation of ketones or carboxylic acids from the cyclopentyl and cyclopropyl groups.

Reduction: Formation of alcohols or amines from the pyrazole ring or carboxamide group.

Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Oncology

Research indicates that pyrazole derivatives, including N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar pyrazole structures can inhibit cell viability in breast cancer (MCF7) and prostate cancer cell lines by inducing apoptosis through caspase activation pathways .

Androgen Receptor Modulation

The compound has been evaluated for its potential as a tissue-selective androgen receptor modulator (SARM). SARMs are of particular interest in treating conditions related to androgen receptor activity, such as prostate cancer. The compound's structure suggests it may act as an antagonist to androgen receptors, thereby inhibiting the growth of androgen-dependent tumors .

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are known for their anti-inflammatory and analgesic properties. N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide could potentially modulate inflammatory pathways, providing relief from pain and inflammation. Its mechanism may involve interaction with specific enzymes or receptors involved in inflammatory responses .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of several pyrazole derivatives on MCF7 breast cancer cells. The results indicated that compounds with similar structural motifs to N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibited IC50 values ranging from 10 to 40 µM, demonstrating significant antiproliferative activity .

Study 2: Androgen Receptor Antagonism

In a preclinical trial, a related pyrazole compound was tested for its ability to inhibit androgen receptor signaling in prostate cancer models. The findings suggested that the compound effectively reduced tumor growth in vivo, supporting the hypothesis that similar pyrazole derivatives could serve as effective AR antagonists .

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

(a) N-Cyclopentyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide ()

- Key Differences : Lacks the cyclopropyl group and the methyl-substituted pyrazole ring.

- The 1H-pyrazole (vs. 1-methyl substitution) could alter hydrogen-bonding capabilities .

(b) 3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide ()

- Key Differences : Incorporates a pyrazolo-pyrimidine moiety instead of a second pyrazole ring.

- However, increased molecular weight could reduce solubility .

(c) 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (, Compound 3d)

- Key Differences : Replaces cyclopentyl/cyclopropyl with phenyl and adds a chlorine atom.

- Implications : The chloro substituent may enhance electrophilicity, influencing reactivity in coupling reactions. The phenyl group (vs. cyclopropyl) increases hydrophobicity but reduces steric hindrance .

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a unique molecular structure characterized by:

- Molecular Formula : C21H25N3O

- Molecular Weight : Approximately 335.4 g/mol

- CAS Number : 1448139-22-7

This structure includes a pyrazole core, which is known for its diverse biological activities, particularly in the context of inflammation and enzyme inhibition.

Anti-inflammatory Properties

Research indicates that N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits notable anti-inflammatory effects. Key findings include:

- Reduction of Inflammation : The compound significantly decreases edema and leukocyte migration, which are critical factors in inflammatory responses.

- Cytokine Modulation : It has been shown to downregulate pro-inflammatory cytokines, specifically interleukin 6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels.

- NF-κB Inhibition : The compound suppresses the activation of NF-κB, a transcription factor that plays a central role in regulating the immune response to infection.

Enzyme Inhibition

The compound's structural components suggest potential interactions with various enzymes involved in inflammatory pathways. Preliminary studies indicate:

- Kinase Inhibition : Similar compounds have demonstrated efficacy as kinase inhibitors, which may extend to this pyrazole derivative. Interaction studies are ongoing to elucidate specific targets within kinase pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives, including this compound:

The biological activity of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide likely involves multiple mechanisms:

- Binding to Inflammatory Pathway Receptors : The compound may interact with specific receptors or enzymes that modulate inflammatory responses.

- Inhibition of Pro-inflammatory Mediators : By reducing the levels of key cytokines and inhibiting NF-κB activation, the compound can effectively lower inflammation.

- Potential Antimicrobial Activity : While primarily noted for its anti-inflammatory properties, related compounds have shown antimicrobial effects against various bacterial strains, suggesting a broader therapeutic potential .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with the assembly of the 1,5-diarylpyrazole core. Key intermediates include cyclopentyl- and cyclopropyl-substituted pyrazole precursors, which are functionalized via alkylation or condensation reactions. For example, fluorophenyl groups are introduced through Suzuki coupling or nucleophilic substitution, while carboxamide linkages are formed via coupling reagents like EDCI/HOBt. Optimization of protecting groups (e.g., tert-butoxycarbonyl) for amine functionalities is critical to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation for crystalline derivatives .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

Standard protocols include using fume hoods for volatile solvents, wearing nitrile gloves, and avoiding direct skin contact. Fluorinated compounds may release toxic HF under extreme conditions; thus, calcium gluconate gel should be readily available. Waste disposal must comply with institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can computational chemistry tools optimize the synthesis and predict reactivity?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to identify energetically favorable routes. Tools like Gaussian or ORCA can predict regioselectivity in cyclization steps. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error iterations (e.g., optimizing solvent polarity or catalyst loading) .

Q. What strategies resolve contradictory data on the compound’s biological activity across assay conditions?

Systematic variation of assay parameters (e.g., pH, temperature, and cell lines) isolates confounding variables. Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) validate target engagement. Statistical methods like ANOVA or Bayesian analysis differentiate experimental noise from true biological effects .

Q. How does fluorination (e.g., the 4-fluorophenyl group) influence physicochemical properties and target binding?

Fluorination enhances metabolic stability by reducing cytochrome P450 oxidation. The electron-withdrawing effect of fluorine increases lipophilicity (logP), improving membrane permeability. In binding studies, fluorine’s van der Waals radius and electronegativity optimize π-π stacking or hydrogen-bonding interactions with target proteins (e.g., kinases or GPCRs) .

Q. What experimental design frameworks optimize reaction yields in multi-step syntheses?

Factorial Design of Experiments (DoE) identifies critical variables (e.g., temperature, stoichiometry, catalyst concentration). Response Surface Methodology (RSM) maps nonlinear relationships between factors, while Taguchi methods prioritize robustness. For example, a 2³ factorial design could optimize condensation and alkylation steps, reducing side-product formation .

Q. How can molecular docking studies evaluate interactions with enzymatic targets?

Docking software (AutoDock Vina, Glide) models ligand-receptor binding poses using crystal structures or homology models. Free-energy perturbation (FEP) calculations refine binding affinity predictions. Validation via mutagenesis (e.g., alanine scanning) confirms critical residues. For pyrazole derivatives, focus on hydrophobic pockets and hydrogen-bond donors/acceptors in active sites .

Methodological Notes

- Synthesis Optimization : Prioritize stepwise functionalization to avoid steric hindrance in multi-substituted pyrazoles .

- Data Contradiction : Use Bland-Altman plots or Cohen’s kappa to assess inter-assay variability .

- Computational Workflows : Combine molecular dynamics (MD) simulations with experimental kinetics to validate transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.